molecular formula C15H13N3O3S B6622987 5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid

5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid

Cat. No.: B6622987
M. Wt: 315.3 g/mol
InChI Key: HKEOTLHRJQVHIU-UHFFFAOYSA-N
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Description

5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid is a complex organic compound that features a pyrazole and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole and benzothiophene moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylpyrazole: A simpler pyrazole derivative with similar reactivity.

    Benzothiophene-2-carboxylic acid: A benzothiophene derivative with comparable chemical properties.

Uniqueness

5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid is unique due to the combination of the pyrazole and benzothiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

5-[(1,5-dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-8-11(7-16-18(8)2)14(19)17-10-3-4-12-9(5-10)6-13(22-12)15(20)21/h3-7H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEOTLHRJQVHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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